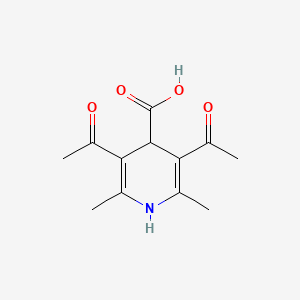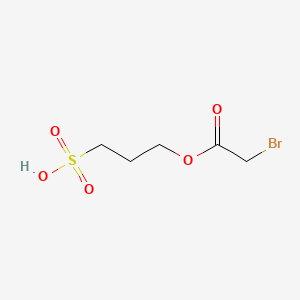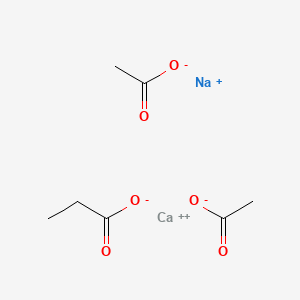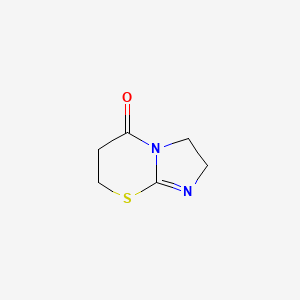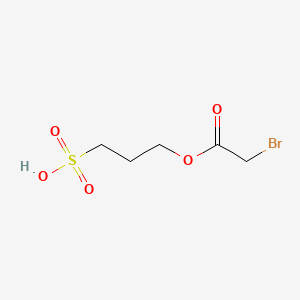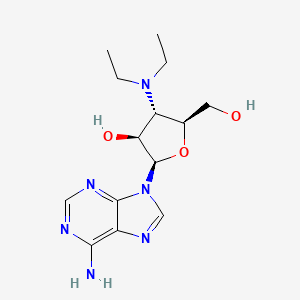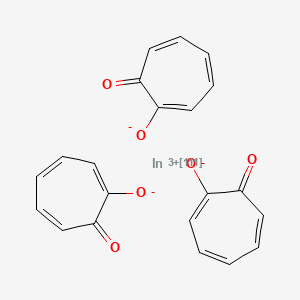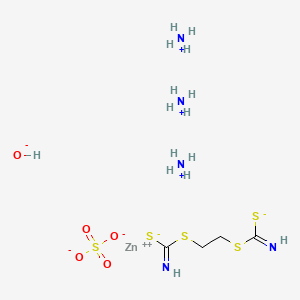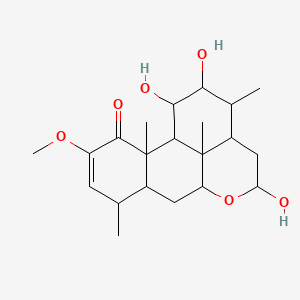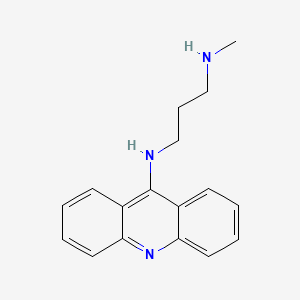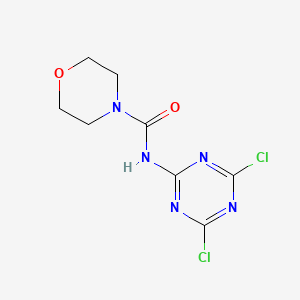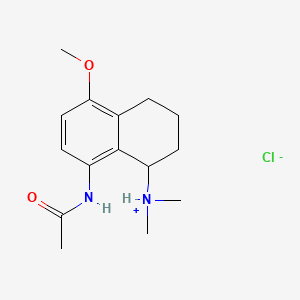
1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is derived from naphthalene and features multiple functional groups, including an amine, acetamido, and methoxy groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves multiple steps. The starting material is often 1-nitronaphthalene, which is reduced to 1-naphthylamine using iron and hydrochloric acid . Subsequent reactions introduce the acetamido, N,N-dimethyl, and methoxy groups under specific conditions. Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: Oxidizing agents such as ferric chloride can convert it into 1-naphthoquinone.
Reduction: Sodium in boiling amyl alcohol can reduce the unsubstituted ring, yielding tetrahydro-1-naphthylamine.
Substitution: The presence of multiple functional groups allows for various substitution reactions, often using reagents like halogens or diazonium salts.
Major products formed from these reactions include 1-naphthoquinone, tetrahydro-1-naphthylamine, and various substituted derivatives.
Applications De Recherche Scientifique
1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and other organic compounds.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and mechanisms of action.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable color compounds.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. Its amine and acetamido groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes. The methoxy group may also play a role in modulating its activity and stability.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye production and known for its carcinogenic properties.
2-Naphthylamine: Another naphthalene derivative with similar applications but different chemical properties.
1,2,3,4-Tetrahydro-1-naphthylamine: A reduced form of 1-naphthylamine with different reactivity and applications.
The uniqueness of 1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
63978-95-0 |
|---|---|
Formule moléculaire |
C15H23ClN2O2 |
Poids moléculaire |
298.81 g/mol |
Nom IUPAC |
(8-acetamido-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-10(18)16-12-8-9-14(19-4)11-6-5-7-13(15(11)12)17(2)3;/h8-9,13H,5-7H2,1-4H3,(H,16,18);1H |
Clé InChI |
ZBJGSONPNJZAOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C(CCCC2=C(C=C1)OC)[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


